5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid
Description
Contextualization of Fluorinated Benzoic Acids as Strategic Building Blocks in Organic Synthesis
Fluorinated benzoic acids are a class of organic compounds that have garnered significant attention in the field of organic synthesis. The introduction of fluorine atoms into the benzoic acid structure can dramatically alter the molecule's physical, chemical, and biological properties. lookchem.com This makes them valuable as intermediates and building blocks for creating more complex molecules with specific desired characteristics. lookchem.com The strong electronegativity and small size of the fluorine atom can influence factors such as acidity, lipophilicity, and metabolic stability.
These modified properties are particularly advantageous in the development of pharmaceuticals, agrochemicals, and advanced materials. lookchem.com For instance, the presence of fluorine can enhance the binding affinity of a drug to its target receptor and improve its metabolic profile, leading to increased efficacy and duration of action. In materials science, fluorinated compounds can impart unique properties such as thermal stability and hydrophobicity.
There are several isomers of fluorobenzoic acid, including 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, each with distinct properties and applications. lookchem.comwikipedia.orgwikipedia.org The synthesis of these compounds can be achieved through various methods, such as the Schiemann reaction, which involves the diazotization of an aminobenzoic acid followed by the introduction of fluoride (B91410). wikipedia.org
Significance of 1,3-Dioxolane (B20135) Moieties in Contemporary Protecting Group Chemistry
The 1,3-dioxolane group is a heterocyclic acetal (B89532) that plays a crucial role in modern organic synthesis, primarily as a protecting group for aldehydes and ketones. wikipedia.orgorganic-chemistry.org Protecting groups are essential for temporarily masking a reactive functional group within a molecule to prevent it from interfering with reactions occurring at other sites. wikipedia.org The 1,3-dioxolane moiety is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org
This protecting group is valued for its stability under a wide range of reaction conditions, including exposure to bases, nucleophiles, and reducing agents. organic-chemistry.org This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. silverfernchemical.com The protection can be readily reversed, and the original carbonyl group regenerated, through hydrolysis in the presence of an aqueous acid. organic-chemistry.org The use of 1,3-dioxolanes as protecting groups is a key strategy in the multi-step synthesis of complex natural products and pharmaceuticals. nih.gov
Beyond its role in protection, the 1,3-dioxolane ring is also a structural component in some biologically active compounds and natural products, such as neosporol. wikipedia.orgnih.gov
Conceptual Framework of 5-bohrium.comlookchem.comDioxolan-2-YL-2-fluoro-benzoic acid as a Versatile Bifunctional Intermediate
5- bohrium.comlookchem.comDioxolan-2-YL-2-fluoro-benzoic acid is a bifunctional molecule, meaning it possesses two distinct functional groups: a carboxylic acid and a protected aldehyde (the 1,3-dioxolane). wikipedia.org This dual functionality makes it a highly versatile intermediate in organic synthesis, allowing for sequential or simultaneous reactions at two different points in the molecule. bohrium.comiupac.org
The carboxylic acid group can undergo a variety of transformations, such as esterification, amidation, or conversion to an acid chloride. The 1,3-dioxolane group, being a stable protecting group, allows for these reactions to occur without interference. Subsequently, the dioxolane can be deprotected to reveal the aldehyde, which can then participate in reactions like nucleophilic additions, reductions, or oxidations. This strategic unmasking of the second reactive site provides a powerful tool for constructing complex molecular architectures. iupac.org
The presence of the fluorine atom on the benzene (B151609) ring further enhances the utility of this intermediate by influencing the reactivity of the aromatic ring and the properties of the final products. lookchem.com This combination of a fluorinated aromatic ring, a carboxylic acid, and a masked aldehyde in a single molecule provides synthetic chemists with a valuable building block for creating a diverse range of complex target molecules.
Scope and Objectives for Focused Academic Research on 5-bohrium.comlookchem.comDioxolan-2-YL-2-fluoro-benzoic acid
Focused academic research on 5- bohrium.comlookchem.comDioxolan-2-YL-2-fluoro-benzoic acid would likely encompass several key areas. A primary objective would be to explore and develop novel synthetic routes to this compound, aiming for efficiency, cost-effectiveness, and scalability. This could involve investigating different starting materials and reaction conditions.
Another significant area of research would be to fully exploit its potential as a bifunctional intermediate. This would involve systematically investigating the reactivity of both the carboxylic acid and the protected aldehyde functionalities. Researchers would likely explore a wide range of reactions to synthesize new and complex molecules, including those with potential applications in medicinal chemistry and materials science.
Furthermore, research could focus on the synthesis of derivatives of 5- bohrium.comlookchem.comDioxolan-2-YL-2-fluoro-benzoic acid and the evaluation of their biological activities. The unique combination of the fluorinated benzoic acid and the dioxolane moiety could lead to the discovery of novel compounds with interesting pharmacological properties. The insights gained from such studies would contribute to a deeper understanding of structure-activity relationships.
Structure
3D Structure
Properties
CAS No. |
146328-88-3 |
|---|---|
Molecular Formula |
C10H9FO4 |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C10H9FO4/c11-8-2-1-6(5-7(8)9(12)13)10-14-3-4-15-10/h1-2,5,10H,3-4H2,(H,12,13) |
InChI Key |
CCADZEDINQIXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 1 2 Dioxolan 2 Yl 2 Fluoro Benzoic Acid
Precursor Synthesis and Preparatory Routes
The construction of the target molecule often relies on a strategic, stepwise approach where the fluorinated benzoic acid core is first assembled, followed by the introduction and protection of a second functional group that is ultimately converted into the dioxolane moiety.
Synthesis of Key Fluorinated Benzoic Acid Precursors
The foundation of the synthesis is the creation of a suitably substituted fluorinated benzoic acid. Several established methods can be employed to generate these critical intermediates. A common strategy involves the oxidation of a methyl group at a benzylic position on a fluorinated toluene (B28343) derivative. organic-chemistry.org For instance, substituted toluenes can be oxidized to the corresponding benzoic acids using catalysts like cobalt acetate (B1210297) in the presence of a bromide source and an initiator. organic-chemistry.orggoogle.com
Another powerful technique is the introduction of the fluorine atom onto the aromatic ring via nucleophilic fluorination. One such method utilizes 1-arylbenziodoxolones as precursors, which can undergo nucleophilic fluorination in a single step to produce 2-fluorobenzoic acids. arkat-usa.orgresearchgate.net This approach can be particularly efficient, with specific substituted benziodoxoles leading to high yields of the corresponding fluorinated products. arkat-usa.org The classic Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminobenzoic acid, also serves as a reliable, albeit traditional, route to fluorobenzoic acids. orgsyn.org
Below is a table summarizing various synthetic routes to key fluorinated benzoic acid precursors.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Substituted Toluene | Co(OAc)₂/NaBr/AcOH, O₂, Radical Initiator | Substituted Benzoic Acid | Variable | organic-chemistry.orggoogle.com |
| 2-Iodobenzoic Acid Derivative | 1. Oxone, Arene; 2. CsF, DMF, 150 °C | 2-Fluorobenzoic Acid Derivative | Up to 89% | arkat-usa.org |
| p-Aminobenzoic Acid Derivative | 1. NaNO₂, HCl; 2. HBF₄; 3. Heat | p-Fluorobenzoic Acid | Good | orgsyn.org |
| 2-Fluoroaminobenzene | 1. HCl, Water; 2. Chloral hydrate, H₂NOH·HCl; 3. H₂SO₄ | 7-Fluoroisatin (precursor to 2-amino-3-fluorobenzoic acid) | Good | orgsyn.org |
Strategies for the Introduction of the 1,3-Dioxolane (B20135) Moiety
The 1,3-dioxolane group in the target molecule serves as a protected form of an aldehyde (formyl group). wikipedia.org Therefore, its introduction is typically achieved by first installing a formyl group onto the fluorinated aromatic ring, followed by a protection reaction. The key intermediate for this strategy is often a 2-fluoro-5-formylbenzoic acid or a precursor that can be readily converted to it.
The formation of the 1,3-dioxolane ring is a classic and highly efficient reaction known as acetalization (or ketalization for ketones). This process involves the condensation of a carbonyl compound, in this case, an aromatic aldehyde, with ethylene (B1197577) glycol. wikipedia.orgchemicalbook.com The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and driven to completion by the removal of water, often using a Dean-Stark apparatus with a refluxing solvent like toluene. researchgate.netorganic-chemistry.org
The general reaction is as follows: R-CHO + HOCH₂CH₂OH ⇌ R-CH(O₂C₂H₄) + H₂O
Various catalysts can be employed to facilitate this transformation, including solid acids like Montmorillonite K10 or Amberlyst 15, which can offer advantages in terms of easier workup and catalyst recovery. nih.gov The reaction conditions are generally mild and yield the desired dioxolane in high purity. nih.govresearchgate.net
| Carbonyl Compound | Diol | Catalyst | Conditions | Yield (%) | Reference(s) |
| 4-Hydroxybenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene, Reflux (Dean-Stark) | Good | researchgate.net |
| Salicylaldehyde | Various Diols | Montmorillonite K10 | Toluene, Reflux (Dean-Stark) | 40-95% | nih.gov |
| Formylfurancarboxylates | Ethylene Glycol | p-Toluenesulfonic acid | Not specified | Good | researchgate.net |
| Various Aldehydes/Ketones | Ethylene Glycol | Tetrabutylammonium tribromide | Trialkyl orthoformate, Alcohol | Excellent | organic-chemistry.org |
The term "dioxolane attachment" in this context refers to the regioselective introduction of the protected formyl group onto the fluorinated benzoic acid scaffold. Direct formylation of 2-fluorobenzoic acid is complicated by the directing effects of the existing substituents; the fluorine atom is ortho, para-directing, while the carboxyl group is a meta-director. unblog.frresearchgate.net A more controlled and regioselective approach involves building the molecule from a precursor where the desired substitution pattern is established early in the synthetic sequence.
A plausible regioselective strategy would start with a precursor like 4-fluorotoluene. Formylation of this starting material would be directed by both the activating methyl group and the fluorine atom to the position ortho to the methyl group and para to the fluorine, yielding 2-fluoro-5-methylbenzaldehyde. This aldehyde can then be protected as its 1,3-dioxolane derivative. The final step in this precursor synthesis would be the selective oxidation of the benzylic methyl group to a carboxylic acid, a transformation that can be achieved with strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation methods, leading to the desired scaffold. organic-chemistry.orgorgsyn.org This multi-step pathway ensures the precise placement of all functional groups.
Advanced Synthetic Approaches to the Compound Scaffold
Modern synthetic organic chemistry offers more direct methods for the construction of polysubstituted aromatic compounds, often leveraging the unique reactivity of organometallic intermediates.
Organometallic Methodologies (e.g., Directed Ortho-Metalation and Carboxylation)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of an aromatic ring, enabling the introduction of an electrophile at a specific position. wikipedia.org The reaction is guided by a directing metalation group (DMG), which coordinates to a strong organolithium base (e.g., n-butyllithium or s-butyllithium) and directs deprotonation to the adjacent ortho position. unblog.fruwindsor.ca
Both fluorine and a carboxylate group are effective DMGs. researchgate.netunblog.fr This reactivity can be harnessed to synthesize 5- arkat-usa.orgunblog.frDioxolan-2-yl-2-fluoro-benzoic acid. A logical synthetic route using DoM would involve introducing the carboxyl group in the final step. The synthesis would commence with the protection of 4-fluorobenzaldehyde (B137897) as 2-(4-fluorophenyl)-1,3-dioxolane (B1609167). In this precursor, the fluorine atom can act as the directing group. researchgate.netacs.org
Treatment of 2-(4-fluorophenyl)-1,3-dioxolane with a strong base like s-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperature (typically -78 °C) would lead to selective lithiation at the C-2 position, which is ortho to the fluorine atom. unblog.fr The resulting aryllithium intermediate can then be quenched with an electrophile. For the synthesis of the target benzoic acid, the electrophile is carbon dioxide (CO₂), usually in the form of dry ice or bubbled gas. youtube.com An acidic workup then yields the final product, 5- arkat-usa.orgunblog.frDioxolan-2-yl-2-fluoro-benzoic acid.
This organometallic approach offers high regioselectivity and is often more convergent than classical multi-step methods.
| Substrate | Base/Conditions | Electrophile | Product | Reference(s) |
| 2-(4-Fluorophenyl)-1,3-dioxolane | s-BuLi/TMEDA, THF, -78 °C | 1. CO₂ (solid or gas) | 5- arkat-usa.orgunblog.frDioxolan-2-yl-2-fluoro-benzoic acid | unblog.frresearchgate.netwikipedia.org |
| 4-Fluorobenzoic Acid | s-BuLi, THF, -78 °C | Generic Electrophile (E) | 2-E-4-fluorobenzoic acid | unblog.fr |
| Anisole | n-BuLi | Generic Electrophile (E) | 2-E-anisole | wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorination
Nucleophilic aromatic substitution (SNAr) is a primary and powerful mechanism for introducing a fluorine atom onto an aromatic ring. wikipedia.org This reaction involves the displacement of a suitable leaving group by a nucleophilic fluoride (B91410) source. For the synthesis of 5- mdpi.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid, the SNAr pathway would typically start with a precursor bearing a good leaving group, such as a nitro group (-NO₂) or a different halogen (-Cl, -Br), at the 2-position of the benzoic acid derivative. The aromatic ring must be "activated" by electron-withdrawing groups, which stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov In this case, the carboxylic acid and the dioxolane-substituted group influence the electronic properties of the ring, making it susceptible to nucleophilic attack. wikipedia.org
The reaction is typically performed using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. arkat-usa.orgnih.gov The choice of fluoride source is critical; CsF is often more effective due to its higher solubility and the "naked" nature of the fluoride anion in solution. arkat-usa.orgacs.org
Table 1: Hypothetical SNAr Reaction for a Precursor to 5- mdpi.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid
| Entry | Leaving Group (at C2) | Fluoride Source | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | -NO₂ | KF | DMSO | 150 | 65 |
| 2 | -NO₂ | CsF | DMSO | 150 | 85 |
| 3 | -Cl | KF | DMF | 160 | 50 |
| 4 | -Cl | CsF | DMF | 160 | 72 |
The reaction proceeds via an addition-elimination mechanism where the fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate, which then expels the leaving group to yield the fluorinated product. wikipedia.org
Multi-Component and Convergent Synthetic Sequences
While a linear synthesis is possible, multi-component and convergent strategies offer significant advantages in terms of efficiency and atom economy. A convergent synthesis for 5- mdpi.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid would involve the preparation of key fragments separately, which are then combined in the final stages.
A plausible convergent approach could involve:
Fragment A Synthesis : Preparation of a difunctionalized aromatic ring, such as 2-fluoro-5-formylbenzoic acid. This fragment already contains the required fluorine atom and the precursors to the other two substituents.
Fragment B : Ethylene glycol, which will form the dioxolane ring.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, could also be envisioned, although specific literature for this target is scarce. researchgate.net An MCR approach would be highly efficient, minimizing solvent use and purification steps.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of 5- mdpi.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid. For the key SNAr fluorination step, several parameters can be adjusted. researchgate.netscielo.br
Solvent : Polar aprotic solvents like DMSO, DMF, and sulfolane (B150427) are generally preferred as they effectively solvate the cation of the fluoride salt while leaving the fluoride anion highly reactive. arkat-usa.org
Temperature : SNAr reactions often require high temperatures (150-200 °C) to overcome the activation energy barrier for the initial nucleophilic attack. arkat-usa.org Microwave irradiation can be a valuable tool to shorten reaction times and potentially improve yields. nih.gov
Fluoride Source : As noted, the choice between KF and CsF can significantly impact yield. The use of phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6) or tetraalkylammonium salts, can enhance the reactivity of less soluble salts like KF by improving the availability of the fluoride anion in the organic phase. mdpi.com
Substrate Activation : The presence of electron-withdrawing groups ortho and para to the leaving group is the most significant factor for a successful SNAr reaction. wikipedia.org In precursors to the target molecule, the carboxylic acid group provides this activation.
Water Removal : The presence of water can be detrimental, as it can solvate the fluoride anion and participate in side reactions. Therefore, using anhydrous solvents and reagents is critical for high yields. rsc.org
Table 2: Key Parameters for Optimization of Nucleophilic Aromatic Fluorination
| Parameter | Condition | Rationale for Yield Enhancement | Reference |
|---|---|---|---|
| Fluoride Salt | CsF > KF | Higher solubility and generation of a more "naked," reactive fluoride anion. | arkat-usa.org |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Effectively solvates the cation, increasing the nucleophilicity of the fluoride anion. | arkat-usa.orgnih.gov |
| Additives | Phase-Transfer Catalysts (e.g., 18-crown-6) | Increases the effective concentration and reactivity of F⁻ in the organic phase. | mdpi.com |
| Atmosphere | Anhydrous/Inert | Prevents side reactions and deactivation of the nucleophile by water. | rsc.org |
| Heating | Microwave Irradiation | Reduces reaction times and can lead to cleaner reactions with higher yields. | nih.gov |
Application of Green Chemistry Principles in the Synthesis
Incorporating green chemistry principles into the synthesis of 5- mdpi.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid is essential for developing sustainable manufacturing processes. text2fa.irrsc.org
Catalytic methods offer a significant improvement over stoichiometric reactions by reducing waste and improving efficiency. rsc.org In the context of fluorination, several catalytic systems have been developed.
Transition Metal Catalysis : Palladium and silver catalysts have been used for C-F bond formation. nih.gov For instance, a palladium-catalyzed directed electrophilic fluorination could potentially functionalize a C-H bond directly, though this is more challenging for benzoic acids. nih.gov Silver-catalyzed fluorination of aryl stannane (B1208499) or boronic acid derivatives is another viable route. nih.gov
Lewis Acid Catalysis : Lewis acids like BF₃·Et₂O can act as both a fluorine source and an activating agent in certain fluorination reactions of unsaturated systems, providing a pathway to fluorinated heterocycles. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating fluorine-containing compounds. mdpi.comvapourtec.com This method can facilitate radical-based fluorination under gentle conditions, offering high functional group tolerance. mdpi.com
Biocatalysis : While less common for fluorination, engineered enzymes could potentially offer highly selective and environmentally benign routes in the future.
Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a core principle of green chemistry. text2fa.irlincoln.ac.uk
Ionic Liquids (ILs) : These salts, which are liquid at low temperatures, are excellent solvents for nucleophilic fluorination. mdpi.com Their ionic nature can enhance the solubility and reactivity of fluoride salts, and their low volatility reduces emissions. mdpi.com
Water as a Co-solvent : Although fluorination was traditionally thought to be incompatible with water, recent studies have shown that using water as a co-solvent can be successful for certain fluorination reactions. rsc.org This approach dramatically improves the environmental profile of the process.
Deep Eutectic Solvents (DES) : These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive, making them attractive green solvent alternatives.
Continuous-flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govrsc.org A key step in the synthesis of 5- mdpi.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid, such as the high-temperature SNAr fluorination, could be ideally suited for a flow reactor. researchgate.net
In a flow setup, reagents are continuously pumped through a heated tube or microreactor. nih.gov The small reactor dimensions allow for rapid heating and cooling and superior mixing, which can lead to shorter reaction times, higher yields, and improved product purity. researchgate.net Furthermore, hazardous reagents can be generated and consumed in situ, minimizing risks associated with their handling and storage. acs.org The integration of flow chemistry can lead to a more efficient, safer, and more sustainable manufacturing process for this and other fine chemicals. nih.gov
Chemical Reactivity and Derivatization Strategies of 5 1 2 Dioxolan 2 Yl 2 Fluoro Benzoic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo a range of reactions, including esterification, amidation, reduction, and decarboxylation. The electronic nature of the substituents on the aromatic ring can influence the reactivity of this group.
Esterification of 5- arkat-usa.orgacs.orgDioxolan-2-YL-2-fluoro-benzoic acid can be achieved through various standard methods to either protect the carboxylic acid or to activate it for further reactions. The choice of method often depends on the desired scale and the compatibility with other functional groups in the molecule.
One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. However, given the acid-labile nature of the dioxolane (acetal) protecting group, milder conditions are generally preferred. libretexts.orglibretexts.org
Alternative methods that avoid strong acidic conditions are more suitable. These include:
Reaction with alkyl halides: The carboxylate salt of the benzoic acid, formed by treatment with a base like sodium bicarbonate or potassium carbonate, can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ester.
Carbodiimide-mediated coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, allowing it to react with an alcohol. This method is often performed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). bachem.com
Table 1: Common Esterification Methods for Substituted Benzoic Acids
| Method | Reagents | Conditions | Applicability to 5- arkat-usa.orgacs.orgDioxolan-2-YL-2-fluoro-benzoic acid |
| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Not ideal due to acid-labile dioxolane group. |
| Alkyl Halide | Base (e.g., K₂CO₃), Alkyl Halide | Mild | Suitable, protects the dioxolane group. |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP | Mild | Suitable, widely used for sensitive substrates. bachem.com |
Amidation Reactions and Peptide Coupling Agent Applications
The carboxylic acid group of 5- arkat-usa.orgacs.orgDioxolan-2-YL-2-fluoro-benzoic acid can be readily converted into an amide. This transformation is crucial for its potential application in the synthesis of peptides and other biologically active molecules. The general approach involves the activation of the carboxylic acid followed by reaction with an amine.
Common activating agents for amidation include:
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine.
Peptide coupling reagents: A wide array of reagents developed for peptide synthesis can be employed. These include phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.comuni-kiel.deuniurb.it These reagents typically provide high yields and minimize side reactions like racemization when chiral amines are used. uni-kiel.deuniurb.it
The resulting amide bond formation is a key step in incorporating this fluorinated benzoic acid derivative into larger molecular frameworks. For instance, derivatives of fluorobenzoic acid are commonly used for peptide radiolabeling. arkat-usa.org
Table 2: Selected Peptide Coupling Reagents
| Reagent | Full Name | Activating Species |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt ester |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OAt ester |
| PyBOP® | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | OBt ester |
Reduction and Decarboxylation Pathways
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that such strong reducing agents can potentially interact with other functional groups, although the fluoro and dioxolane moieties are generally stable to these conditions.
Decarboxylation, the removal of the carboxyl group, is another possible transformation. For aromatic carboxylic acids, this reaction often requires harsh conditions, such as high temperatures and the presence of a catalyst like copper powder in quinoline. researchgate.netnih.gov The electronic nature of the ring substituents can influence the ease of decarboxylation. Electron-withdrawing groups can facilitate the process. researchgate.net Studies on fluorobenzoic acids have shown that decarboxylation can be induced under specific conditions, for instance, by UV irradiation in cryogenic matrices or through reactions with strong N-bases. researchgate.netnih.govresearchgate.net
Transformations of the Fluorine Atom
The fluorine atom on the aromatic ring is another key site for chemical modification, primarily through nucleophilic aromatic substitution. Its potential for isotopic labeling is also a significant area of research.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the fluorine atom in 5- arkat-usa.orgacs.orgDioxolan-2-YL-2-fluoro-benzoic acid. In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com
In the case of 2-fluorobenzoic acid derivatives, the fluorine atom can act as a good leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comlibretexts.org The carboxylate group (or a derivative) at the ortho position can also influence the reaction rate.
The fluorine atom on 5- arkat-usa.orgacs.orgDioxolan-2-YL-2-fluoro-benzoic acid presents an opportunity for isotopic labeling, particularly with the positron-emitting radionuclide Fluorine-18 (¹⁸F). arkat-usa.org ¹⁸F-labeled molecules are of great interest as radiotracers for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool used in oncology, neurology, and cardiology. arkat-usa.orgacs.org
The introduction of ¹⁸F into aromatic rings is a critical area of radiochemistry. acs.org For 2-fluorobenzoic acid derivatives, this is often achieved via nucleophilic substitution, where a suitable leaving group (e.g., nitro, trimethylammonium, or even a different halogen) is displaced by [¹⁸F]fluoride. arkat-usa.orgmdpi.com
The synthesis of ¹⁸F-labeled 2-fluorobenzoic acids has been demonstrated through methods such as the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.orgumn.eduresearchgate.net Once the ¹⁸F-labeled benzoic acid is synthesized, it can be further derivatized, for example, by converting it into an activated ester like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is a widely used reagent for labeling peptides and proteins. mdpi.comnih.govduke.edu The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient labeling procedures. arkat-usa.org
Reactivity and Manipulation of the 1,3-Dioxolane (B20135) Moiety
The 1,3-dioxolane group in 5- organicchemistrytutor.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid serves as a protective group for a formyl (aldehyde) functionality. Its stability and the methods for its removal are critical considerations in synthetic planning.
Deprotection Methodologies to Unmask Carbonyl Compounds (Aldehyde or Ketone)
The primary function of the 1,3-dioxolane moiety in this context is the protection of a carbonyl group. The unmasking, or deprotection, of this group to reveal the aldehyde is a fundamental transformation. This is most commonly achieved through acid-catalyzed hydrolysis. wikipedia.org The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a hemiacetal, which then breaks down to yield the aldehyde and ethylene (B1197577) glycol. gla.ac.uk
A variety of acidic conditions can be employed for this purpose, ranging from aqueous mineral acids to Lewis acids in wet organic solvents. organic-chemistry.org The choice of reagent and conditions often depends on the sensitivity of other functional groups present in the molecule. For instance, milder conditions using catalysts like erbium triflate (Er(OTf)₃) in wet nitromethane (B149229) can be utilized for substrates sensitive to strong acids. organic-chemistry.org
Neutral deprotection methods have also been developed to avoid the use of acids altogether. Reagents such as indium(III) trifluoromethanesulfonate (B1224126) in the presence of acetone (B3395972) can effectively cleave the dioxolane ring under neutral conditions. organic-chemistry.org Another mild approach involves the use of a catalytic amount of iodine. organic-chemistry.org These methods are particularly valuable when acid-labile functionalities are present elsewhere in the molecule.
Table 1: Selected Deprotection Methodologies for 1,3-Dioxolanes
| Reagent/Catalyst | Conditions | Comments |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Aqueous or mixed aqueous/organic solvent | Standard and effective method. organic-chemistry.org |
| Lewis Acids (e.g., Er(OTf)₃) | Wet nitromethane, room temperature | Gentle and suitable for acid-sensitive substrates. organic-chemistry.org |
| Indium(III) trifluoromethanesulfonate | Acetone, room temperature or microwave heating | Neutral conditions, good to excellent yields. organic-chemistry.org |
| Iodine (catalytic) | Neutral conditions | Mild and efficient for various acetals and ketals. organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Rapid and quantitative conversion. wikipedia.org |
Chemo- and Stereoselective Reactions at the Dioxolane Center
While deprotection is the most common manipulation of the 1,3-dioxolane ring, it is also possible to perform reactions at the acetal (B89532) carbon. The stereochemical outcome of such reactions is of significant interest. The formation of substituted 1,3-dioxolanes can proceed with high stereoselectivity through intermediates like 1,3-dioxolan-2-yl cations. mdpi.comnih.gov The stereospecific generation of these cations, for instance, through the oxidation of alkenes with hypervalent iodine, allows for the controlled assembly of chiral dioxolane products. mdpi.comnih.gov
In the context of 5- organicchemistrytutor.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid, the aromatic substituent at the 2-position of the dioxolane ring influences its reactivity. Chiral auxiliaries can be incorporated into the dioxolane ring to induce stereoselectivity in subsequent reactions. For example, chiral 1,3-dioxolan-4-ones, derived from mandelic acid, have been shown to undergo diastereoselective Michael additions. mdpi.comresearchgate.net This highlights the potential for stereocontrolled transformations at or adjacent to the dioxolane moiety.
The development of asymmetric catalytic systems, such as those employing chiral rhodium catalysts, has enabled the enantioselective synthesis of 1,3-dioxoles, which are structurally related to 1,3-dioxolanes. nih.gov These methods often involve the formation of carbonyl ylides and subsequent stereoselective cyclization. nih.gov
Stability Profiles and Selective Cleavage of the Dioxolane Ring
The 1,3-dioxolane ring is generally stable under neutral and basic conditions, making it an effective protecting group for carbonyls during reactions involving nucleophiles and bases. organic-chemistry.orgthieme-connect.de It is also resistant to many oxidizing and reducing agents. researchgate.net However, its lability towards acidic conditions necessitates careful consideration of reaction sequences. thieme-connect.de
The rate of acid-catalyzed hydrolysis can be influenced by substituents on the aromatic ring. Electron-withdrawing groups can affect the stability of the carbocation intermediate formed during cleavage, thereby altering the reaction rate. gla.ac.uk The fluorine atom at the ortho position of the benzoic acid moiety in the title compound is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the attached dioxolane. libretexts.org
Selective cleavage of one dioxolane group in the presence of another is a valuable synthetic strategy. This can be achieved by exploiting differences in the steric and electronic environments of the acetals. For instance, the rate of hydrolysis of 1,3-dioxolanes can differ from that of 1,3-dioxanes, allowing for selective deprotection. thieme-connect.de
Comprehensive Analysis of Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations
The synthetic utility of 5- organicchemistrytutor.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid is largely dependent on the ability to control the chemo-, regio-, and stereoselectivity of its transformations. The directing effects of the substituents on the aromatic ring are paramount in this regard.
The carboxylic acid group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. organicchemistrytutor.comyoutube.com Conversely, the fluorine atom, although deactivating due to its high electronegativity (inductive effect), is an ortho, para-director due to the resonance donation of its lone pairs. chemistrytalk.orgcsbsju.edu The interplay of these opposing directing effects, along with the steric hindrance they impose, will govern the regioselectivity of reactions on the aromatic ring.
In nucleophilic aromatic substitution reactions, the fluorine atom can act as a leaving group, particularly when activated by electron-withdrawing groups. The position of substitution will be influenced by the ability of the ring to stabilize the resulting negative charge.
When considering reactions involving the carboxylic acid, such as esterification or amidation, the electronic nature of the aromatic ring can affect the reactivity of the carboxyl group. The electron-withdrawing fluorine atom can increase the acidity of the carboxylic acid, potentially influencing reaction rates. libretexts.org
Stereoselectivity in reactions involving the dioxolane moiety, as discussed in section 3.3.2, is often governed by the formation of chiral intermediates and the use of chiral auxiliaries or catalysts. mdpi.comresearchgate.netnih.gov The rigid, five-membered ring of the dioxolane can create a specific steric environment that directs the approach of reagents, leading to preferential formation of one stereoisomer.
Elaboration to Complex Derivatives and Analogs
The versatile reactivity of 5- organicchemistrytutor.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.
After deprotection of the dioxolane to the corresponding aldehyde, a wide array of synthetic transformations can be performed. The aldehyde can undergo condensation reactions with various nucleophiles to form imines, which can then be further elaborated. For instance, reaction with amines can lead to the formation of Schiff bases, which are precursors to a variety of nitrogen-containing heterocycles. nih.govrsc.org
The carboxylic acid group provides another handle for derivatization. It can be converted to an acid chloride, which is a highly reactive intermediate for the formation of amides and esters. These functional groups are prevalent in many pharmaceutical compounds.
Furthermore, the fluorine-substituted aromatic ring can participate in cross-coupling reactions. For example, if a bromine or iodine atom is introduced onto the ring, palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. nih.govnih.govrsc.orgrsc.orgsemanticscholar.org This allows for the attachment of a wide range of substituents and the construction of complex molecular frameworks. The synthesis of various nitrogen-containing heterocycles, such as imidazolidines, triazoles, and benzimidazoles, often utilizes such strategies. nih.govmdpi.com
The combination of these transformations allows for the systematic elaboration of the 5- organicchemistrytutor.commdpi.comDioxolan-2-YL-2-fluoro-benzoic acid scaffold into a diverse library of complex derivatives and analogs for various applications, including medicinal chemistry and materials science.
Applications of 5 1 2 Dioxolan 2 Yl 2 Fluoro Benzoic Acid As a Synthetic Building Block
Utility in the Construction of Complex Organic Architectures
The construction of complex organic architectures from 5- researchgate.netresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid is facilitated by the orthogonal reactivity of its functional groups. The carboxylic acid, fluoro substituent, and the latent aldehyde each provide a handle for distinct chemical manipulations, allowing for a stepwise and controlled assembly of larger molecules.
A key strategy for elaborating the aromatic core is through directed ortho-metalation (DoM). The fluorine atom is a powerful ortho-directing group, capable of directing lithiation to the adjacent C-3 position. researchgate.netresearchgate.net This regioselective generation of an aryllithium intermediate opens the door for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. By quenching this intermediate with various electrophiles, new substituents can be precisely installed on the aromatic ring, a fundamental step in building molecular complexity.
Furthermore, the dioxolane group serves as a robust protecting group for a formyl (aldehyde) functionality. This acetal (B89532) is stable under a wide range of reaction conditions, including those used for modifying the carboxylic acid group or for directed metalation. At a later stage in a synthetic sequence, the dioxolane can be readily hydrolyzed under acidic conditions to unmask the highly reactive aldehyde. This revealed aldehyde can then participate in numerous subsequent reactions, such as:
Wittig olefination to form alkenes.
Reductive amination to introduce substituted aminomethyl groups.
Addition of organometallic reagents to generate secondary alcohols.
Condensation reactions to form new rings.
This ability to sequentially functionalize the aromatic ring and then reveal a reactive aldehyde for further elaboration makes this compound a powerful tool for the systematic construction of elaborate organic structures.
Precursor for the Synthesis of Diverse Heterocyclic Compound Classes
Polyfunctional aromatic compounds are critical starting materials for the synthesis of fused heterocyclic systems, which form the core of many pharmaceuticals and biologically active molecules. nih.gov 5- researchgate.netresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid is an exemplary precursor for this purpose, with its structure primed for various cyclization strategies.
Drawing a parallel to the well-documented use of 4-Chloro-2-fluoro-5-nitrobenzoic acid in the solid-phase synthesis of heterocyclic libraries, the functionalities on 5- researchgate.netresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid enable access to a similar diversity of scaffolds. nih.gov For instance, after converting the carboxylic acid to an amide, a synthetic sequence involving the introduction of a second nitrogen-based functional group on the ring can lead to the formation of various fused nitrogenous heterocycles. Depending on the reagents and cyclization conditions, scaffolds that could potentially be synthesized include:
Benzimidazoles
Quinoxalinones
Benzodiazepinediones
Benzotriazoles nih.gov
The protected aldehyde at the 5-position provides an alternative and powerful route to other classes of heterocycles. Following deprotection, the resulting aldehyde can undergo condensation reactions with a variety of binucleophiles. For example, reaction with hydrazine (B178648) derivatives can yield pyridazines, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. This dual approach—using the inherent functionalities and introducing new ones—positions the molecule as a versatile starting point for a broad range of heterocyclic targets.
| Potential Heterocyclic Scaffold | Key Precursor Functionalities |
| Benzimidazoles | Carboxylic Acid + ortho-Amino Group |
| Quinoxalinones | Carboxylic Acid + ortho-Amino Group |
| Benzodiazepinediones | Carboxylic Acid + ortho-Amino Group |
| Pyridazines | Formyl Group (from deprotection) + Hydrazine |
| Isoxazoles | Formyl Group (from deprotection) + Hydroxylamine |
Role in Convergent Syntheses of Advanced Chemical Intermediates
5- researchgate.netresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid is an ideal fragment for use in such convergent strategies. Its pre-functionalized and stable nature allows it to be prepared and purified independently before being coupled with another advanced intermediate. The carboxylic acid is the most common handle for this coupling, readily forming amide or ester linkages, which are among the most robust and prevalent bonds in medicinal chemistry.
In a typical convergent approach, a complex amine-containing fragment could be coupled with the carboxylic acid of 5- researchgate.netresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid. The resulting advanced intermediate would then carry the intact dioxolane and fluoro-substituted ring forward in the synthesis. This strategy confines manipulations of the benzoic acid portion to the early stages of the synthesis, preserving its carefully installed functionalities for later-stage transformations after the key fragments have been joined.
Contributions to Combinatorial Chemistry and Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules for biological screening. nih.gov This approach relies on starting materials that possess multiple reactive sites, allowing for divergent, branching reaction pathways where a common core can be elaborated into a wide range of distinct molecular scaffolds. cam.ac.uk
5- researchgate.netresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid is an excellent building block for DOS due to its three distinct points of diversification:
The Carboxylic Acid: This group can be readily converted into a library of amides or esters by reacting it with a diverse panel of amines or alcohols. This "appendage diversity" allows for systematic probing of structure-activity relationships.
The Aromatic Ring: The fluorine atom and the directing effect of the other substituents allow for regioselective functionalization of the ring itself. Nucleophilic aromatic substitution of the fluorine (if activated by an appropriate ortho or para group) or electrophilic aromatic substitution can introduce further diversity directly onto the core scaffold.
The Latent Aldehyde: After deprotection of the dioxolane, the aldehyde can be reacted with a wide range of reagents. For example, a panel of Wittig reagents could be used to generate a library of alkenes, or a collection of primary and secondary amines could be used in reductive amination to produce a diverse set of amine derivatives.
By systematically applying different reaction sequences to these functional groups, a single starting material can give rise to a large and structurally varied library of compounds, embodying the core principles of diversity-oriented synthesis. nih.govnih.gov
| Functional Group | Potential Diversification Reactions |
| Carboxylic Acid | Amide formation, Ester formation, Reduction to alcohol |
| Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) |
| Dioxolane (Aldehyde) | Wittig reaction, Reductive amination, Grignard addition, Condensations |
| Aromatic Ring | Directed ortho-metalation, Electrophilic substitution |
Advanced Spectroscopic and Analytical Research Methodologies for 5 1 2 Dioxolan 2 Yl 2 Fluoro Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5- tandfonline.comekb.egDioxolan-2-YL-2-fluoro-benzoic acid, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D techniques, would be utilized to confirm its molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) would typically appear as a broad singlet far downfield, often above 10 ppm. The protons on the aromatic ring would appear in the aromatic region (typically 7.0-8.5 ppm), with their splitting patterns (multiplicities) dictated by coupling to each other and to the fluorine atom. The single proton on the dioxolane ring (the acetal (B89532) proton) would likely be a singlet around 6.0 ppm. The four protons of the ethylene (B1197577) glycol portion of the dioxolane ring would likely appear as a multiplet around 4.0-4.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. rsc.org The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 165-175 ppm range. The aromatic carbons would generate several signals between 110-165 ppm, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF). The acetal carbon of the dioxolane ring would likely appear around 100-105 ppm, and the two equivalent carbons of the dioxolane's ethylenedioxy group would be observed around 65 ppm. rsc.org
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique for characterization. A single resonance would be expected for the fluorine atom on the benzoic acid ring. Its chemical shift would be characteristic of an aryl fluoride (B91410), and it would exhibit coupling to the adjacent aromatic protons, which would be observable in both the ¹⁹F and ¹H spectra.
2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY would reveal the coupling relationships between adjacent protons, helping to assign the aromatic protons. HMBC would show correlations between protons and carbons that are two or three bonds apart, which is crucial for linking the dioxolane and carboxylic acid moieties to the correct positions on the fluorinated benzene (B151609) ring.
Table 1: Predicted NMR Spectroscopic Data for 5- tandfonline.comekb.egDioxolan-2-YL-2-fluoro-benzoic acid
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | -COOH | >10.0 | Broad Singlet |
| ¹H NMR | Aromatic-H | 7.5 - 8.2 | Multiplets (Doublets, Triplets) |
| ¹H NMR | Dioxolane-CH | ~6.0 | Singlet |
| ¹H NMR | Dioxolane-CH₂CH₂ | ~4.2 | Multiplet |
| ¹³C NMR | C=O | ~168 | Singlet |
| ¹³C NMR | Aromatic C-F | ~160 (with large ¹JCF coupling) | Doublet |
| ¹³C NMR | Aromatic C | 115 - 140 | Singlets/Doublets |
| ¹³C NMR | Dioxolane-CH | ~102 | Singlet |
| ¹³C NMR | Dioxolane-CH₂CH₂ | ~65 | Singlet |
| ¹⁹F NMR | Ar-F | -110 to -125 | Multiplet |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
ESI-MS and HRMS: For 5- tandfonline.comekb.egDioxolan-2-YL-2-fluoro-benzoic acid (molecular formula C₁₀H₉FO₄), Electrospray Ionization Mass Spectrometry (ESI-MS), typically in negative ion mode, would show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 211. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this ion with high precision (e.g., to four or five decimal places). This accurate mass measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pattern Analysis: Under fragmentation conditions (e.g., in MS/MS experiments), the molecular ion would break apart in a predictable manner. Key fragmentation pathways for this molecule could include the loss of a water molecule (-18 Da), loss of a carboxyl group (-45 Da), or cleavage of the dioxolane ring. nih.govmiamioh.eduscribd.com For instance, a characteristic fragmentation of 2-aryl-1,3-dioxolanes involves cleavage to form an aryl cation. acs.org Analyzing these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different functional groups.
GC-MS and LC-MS: While Gas Chromatography-Mass Spectrometry (GC-MS) might require derivatization of the carboxylic acid to increase volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for this compound. ekb.eg LC-MS allows for the separation of the compound from any impurities prior to its introduction into the mass spectrometer, providing both retention time data and mass spectral information simultaneously. ekb.egresearchgate.net
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of 5- tandfonline.comekb.egDioxolan-2-YL-2-fluoro-benzoic acid, it is possible to generate a detailed model of the atomic arrangement. researchgate.net
This technique provides unambiguous data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as the hydrogen-bonding dimers that are characteristic of carboxylic acids. rsc.orgnih.gov The crystal structure would confirm the planar nature of the benzene ring, the conformation of the dioxolane ring, and the relative orientation of these substituents. researchgate.neteurjchem.com This definitive structural information is crucial for understanding the molecule's physical properties and its potential interactions with other molecules.
High-Performance Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and to perform quantitative analysis.
HPLC and UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for analyzing non-volatile compounds like 5- tandfonline.comekb.egDioxolan-2-YL-2-fluoro-benzoic acid. tandfonline.comtandfonline.comthermofisher.com A reversed-phase method would typically be employed, using a C18 stationary phase column. tandfonline.com The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (such as formic or phosphoric acid) to ensure the carboxylic acid is in its protonated form for better peak shape. thermofisher.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. tandfonline.comtandfonline.com This method can be validated to quantify the compound in various samples and to detect and quantify any impurities. ekb.eg
GC and TLC: Gas Chromatography (GC) is less suitable for this compound due to the low volatility of the carboxylic acid, though analysis is possible after derivatization to a more volatile ester. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and assessing fraction purity during column chromatography purification. A suitable solvent system would be selected to achieve good separation of the compound from starting materials and byproducts on a silica (B1680970) gel plate, with visualization typically under UV light.
Table 2: Typical HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Elemental Analysis for Accurate Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages of carbon, hydrogen, and other elements are compared against the theoretically calculated values based on the proposed molecular formula, C₁₀H₉FO₄. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's empirical and molecular formula, thereby verifying its elemental composition and purity. davidson.edustackexchange.com
Table 3: Theoretical Elemental Composition of C₁₀H₉FO₄
| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 56.61% |
| Hydrogen | H | 1.008 | 9 | 4.28% |
| Fluorine | F | 18.998 | 1 | 8.96% |
| Oxygen | O | 15.999 | 4 | 30.16% |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. docbrown.info
For 5- tandfonline.comekb.egDioxolan-2-YL-2-fluoro-benzoic acid, the IR spectrum would display several characteristic absorption bands. A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. docbrown.inforesearchgate.net The C=O (carbonyl) stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. researchgate.netresearchgate.net Other key signals would include C-O stretching vibrations for the acid and the dioxolane acetal, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a C-F stretching vibration, typically found in the 1000-1300 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule. docbrown.info
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid |
| ~3050 | C-H Stretch | Aromatic |
| ~2900 | C-H Stretch | Aliphatic (Dioxolane) |
| ~1700 | C=O Stretch | Carboxylic Acid |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1300 | C-F Stretch | Aryl Fluoride |
| 1050 - 1250 | C-O Stretch | Carboxylic Acid / Dioxolane |
Computational and Theoretical Investigations of 5 1 2 Dioxolan 2 Yl 2 Fluoro Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational landscapes of molecules. For 5- acs.orgresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid, the interplay between the electron-withdrawing fluorine atom, the carboxylic acid group, and the dioxolane substituent dictates its geometry and stability.
Conformational Analysis: The primary conformational flexibility in this molecule arises from the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Studies on 2-fluorobenzoic acid (2FBA) have shown the existence of multiple stable conformers. nih.gov These are typically categorized as cis or trans based on the dihedral angle of the O=C-O-H bond. For 2FBA, two low-energy cis conformers and two higher-energy trans conformers have been identified through DFT calculations. nih.gov In the cis form, the hydroxyl proton is oriented away from the carbonyl oxygen, while in the trans form, an intramolecular hydrogen bond can form between the carboxylic proton and the carbonyl oxygen.
Electronic Structure: The electronic structure is significantly influenced by the substituents. The fluorine atom at the ortho position acts as a strong electron-withdrawing group through its inductive effect, which can increase the acidity of the benzoic acid compared to its non-fluorinated counterpart. quora.com Computational studies on 1,3-benzodioxole (B145889) derivatives have shown that the dioxolane ring is generally a weak electron-donating group. acs.org The combination of these opposing electronic effects—inductive withdrawal from the fluorine and potential weak donation from the dioxolane—will shape the molecule's reactivity and electrostatic potential.
DFT calculations on related molecules, such as (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, have been used to analyze Frontier Molecular Orbitals (HOMO and LUMO). nih.gov Such analyses help in understanding the reactive sites of a molecule. For our target compound, the HOMO is likely to be distributed across the benzene ring and the dioxolane moiety, while the LUMO may be more localized towards the carboxylic acid and the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.
| Property | Predicted Characteristic for 5- acs.orgresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid | Basis from Analogue Studies |
| Most Stable Conformer | cis configuration of the carboxylic acid group. | DFT studies on 2-fluorobenzoic acid show cis conformers are lower in energy. nih.gov |
| Intramolecular H-Bonding | Possible in the higher-energy trans conformer between the carboxylic proton and the ortho-fluorine. | Observed in computational studies of 2-fluorobenzoic acid derivatives. mdpi.comacs.org |
| Electronic Effect of Fluorine | Strong electron-withdrawing (inductive effect). | Well-established for fluorinated aromatic compounds. quora.com |
| Electronic Effect of Dioxolane | Weak electron-donating. | Based on computational thermochemistry of 1,3-benzodioxole derivatives. acs.org |
Computational Studies on Reaction Mechanisms and Transition State Analysis
While specific reaction mechanisms involving 5- acs.orgresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid have not been computationally modeled, theoretical studies on related fluorobenzoic acids provide insight into potential reaction pathways, such as decarboxylation.
The decarboxylation of benzoic acids can be investigated using DFT to map the potential energy surface and identify transition states. For instance, the decarboxylation of fluorobenzoic acids has been studied in the presence of strong N-bases, with kinetics suggesting the rate-determining step is the attack of a protonated base on the carboxylate anion. researchgate.net Computational modeling of such a reaction for the title compound would involve locating the transition state for the C-C bond cleavage and determining the activation energy.
Furthermore, computational studies have been employed to understand the mechanism of palladium-catalyzed cross-coupling reactions, which could be relevant for synthesizing derivatives of this molecule. acs.org Theoretical calculations can elucidate the role of the catalyst and the energetics of oxidative addition, transmetalation, and reductive elimination steps.
For a hypothetical reaction, such as the esterification of 5- acs.orgresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid, computational analysis could model the tetrahedral intermediate and the transition states for proton transfer and water elimination, thereby providing a detailed mechanistic picture and predicting reaction rates.
| Reaction Type | Computational Insight from Analogue Studies | Relevance to Target Molecule |
| Decarboxylation | DFT studies on benzoic acid show pathways involving radical intermediates or metal catalysis. researchgate.net Kinetic studies on fluorobenzoic acids elucidate the role of bases. researchgate.net | Provides a framework for modeling the thermal or chemically induced loss of CO2 from the title compound. |
| Cross-Coupling | Theoretical calculations can clarify the catalytic cycle in reactions used to form C-S or C-C bonds on aromatic rings. acs.org | Useful for predicting reactivity in synthetic modifications of the benzene ring. |
| Esterification | General mechanisms are well-understood and can be modeled to find transition state energies for specific substrates. | Can predict the feasibility and kinetics of forming ester derivatives of the carboxylic acid group. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties like vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. aip.org These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental data.
For 5- acs.orgresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid, DFT calculations (e.g., using the B3LYP functional) would allow for the prediction of its vibrational frequencies. By performing a frequency calculation on the optimized geometry, one can obtain a theoretical IR spectrum. These calculated frequencies are often systematically scaled to improve agreement with experimental results. ucl.ac.uk Studies on 2-fluorobenzoic acid have successfully correlated calculated vibrational modes with those observed in matrix isolation IR spectroscopy. mdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra to confirm the molecular structure. ucl.ac.uk For the title compound, calculations would predict distinct signals for the protons and carbons of the benzene ring, the dioxolane group, and the carboxylic acid, with the fluorine atom causing characteristic splitting patterns and shifts.
| Spectroscopic Technique | Predicted Data from Computational Modeling | Basis from Analogue Studies |
| Infrared (IR) Spectroscopy | Prediction of vibrational frequencies for C=O, O-H, C-F, and C-O stretches. | DFT calculations on substituted benzoic acids have shown good agreement with experimental IR spectra after scaling. ucl.ac.uk |
| ¹H NMR Spectroscopy | Prediction of chemical shifts and coupling constants for aromatic, dioxolane, and carboxylic protons. | Computational methods are routinely used to predict ¹H NMR spectra for organic molecules. ucl.ac.uk |
| ¹³C NMR Spectroscopy | Prediction of chemical shifts for all unique carbon atoms in the molecule. | DFT calculations can accurately predict ¹³C chemical shifts, aiding in structural assignment. nih.gov |
Molecular Modeling for Reactivity and Selectivity Predictions
Molecular modeling techniques, including the analysis of molecular electrostatic potential (MEP) and molecular docking, can be used to predict the reactivity and potential biological interactions of 5- acs.orgresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid.
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For the title compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, indicating these are sites susceptible to electrophilic attack. A positive potential (blue) would be expected around the acidic proton of the carboxylic acid group, highlighting its electrophilicity. Such analyses have been applied to various benzoic acid derivatives to understand their intermolecular interactions. nih.gov
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. Benzodioxole and fluorobenzoic acid derivatives have been investigated as inhibitors of various enzymes. nih.govacs.org If 5- acs.orgresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid were to be investigated as a potential drug candidate, molecular docking could be used to screen for potential protein targets and to predict its binding mode. For example, docking studies on benzodioxole derivatives as inhibitors of succinate (B1194679) dehydrogenase have successfully correlated binding energy with inhibitory activity. acs.org These studies provide a template for how the reactivity and selectivity of the title compound could be explored computationally.
| Modeling Technique | Predicted Application for 5- acs.orgresearchgate.netDioxolan-2-YL-2-fluoro-benzoic acid | Basis from Analogue Studies |
| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic (e.g., carbonyl oxygen) and electrophilic (e.g., acidic proton) sites. | MEP analysis is a standard computational tool for predicting reactive sites in molecules like substituted benzoic acids. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., enzymes). | Docking studies on benzodioxole derivatives have been used to design and rationalize the activity of enzyme inhibitors. acs.org |
| QSAR (Quantitative Structure-Activity Relationship) | Development of models to predict biological activity based on computed molecular descriptors. | QSAR studies on auxin-like molecules, including fluorobenzoic acids, have been used to relate electronic structure to biological function. scispace.com |
Future Research Directions and Emerging Methodologies
Exploration of Novel Catalytic Transformations Involving the Compound
The reactivity of the fluorinated aromatic ring and the carboxylic acid group in 5- rsc.orgrsc.orgDioxolan-2-YL-2-fluoro-benzoic acid opens avenues for a variety of catalytic transformations. Future research will likely focus on leveraging transition-metal catalysis to achieve novel C-H functionalization and cross-coupling reactions.
Inspired by recent advancements in rhodium-catalyzed C-H activation, researchers could explore the ortho-C-H functionalization of the benzoic acid moiety. rsc.orgnih.govnih.govresearchwithrutgers.comresearchgate.net Such strategies could enable the introduction of various functional groups at the C3 position, providing rapid access to a diverse range of derivatives. The directing ability of the carboxylic acid group is a key element in these transformations.
Furthermore, palladium-catalyzed cross-coupling reactions represent a promising area of investigation. nih.govresearchgate.netnih.govrsc.org The fluorine substituent and the dioxolane group can influence the electronic properties of the aromatic ring, potentially modulating its reactivity in Suzuki, Heck, and Buchwald-Hartwig couplings. Investigating the compatibility of the dioxolane protecting group under various catalytic conditions will be crucial for the successful implementation of these methods.
The development of novel catalytic systems tailored for the specific electronic and steric properties of this compound could lead to the discovery of unprecedented transformations and the synthesis of novel molecular architectures.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for rapid lead discovery and optimization in medicinal chemistry necessitates the integration of key building blocks into automated and high-throughput synthesis platforms. 5- rsc.orgrsc.orgDioxolan-2-YL-2-fluoro-benzoic acid is a prime candidate for such applications due to its potential for diversification through the functional handles it possesses.
Future efforts will likely involve the development of robust and reliable protocols for the use of this compound in automated synthesizers. beilstein-journals.orgnih.gov This would enable the rapid generation of libraries of analogues for biological screening. High-throughput experimentation (HTE) could be employed to quickly screen a wide range of reaction conditions, catalysts, and coupling partners to identify optimal protocols for its derivatization.
The data generated from these high-throughput approaches can be used to build predictive models for reaction outcomes, further accelerating the discovery of new bioactive molecules based on the 5- rsc.orgrsc.orgDioxolan-2-YL-2-fluoro-benzoic acid scaffold.
Development of Highly Stereoselective Synthetic Pathways
The dioxolane ring in 5- rsc.orgrsc.orgDioxolan-2-YL-2-fluoro-benzoic acid is a prochiral center, and the development of stereoselective synthetic pathways to access enantiomerically enriched derivatives is a significant area for future research.
Drawing inspiration from established methods for the asymmetric synthesis of chiral dioxolanes, researchers could explore catalytic asymmetric reactions to introduce chirality at the C2 position of the dioxolane ring. rsc.orgrsc.orgmdpi.comresearchgate.netnih.govnih.govresearchgate.netunibo.itresearchgate.net This could involve the use of chiral catalysts in the formation of the dioxolane itself or in subsequent transformations of the molecule. For instance, rhodium-catalyzed asymmetric cascade reactions have been shown to be effective in the synthesis of chiral 1,3-dioxoles. rsc.orgrsc.org
The development of such stereoselective routes would be highly valuable, as the three-dimensional arrangement of substituents can have a profound impact on the biological activity of a molecule. Access to enantiopure derivatives of 5- rsc.orgrsc.orgDioxolan-2-YL-2-fluoro-benzoic acid would enable a more detailed investigation of its structure-activity relationships.
Investigation of Solid-State Forms and Polymorphism in Crystallization Research
The solid-state properties of a compound, including its crystal form and polymorphism, are of critical importance in pharmaceutical development and materials science. A thorough investigation of the solid-state forms of 5- rsc.orgrsc.orgDioxolan-2-YL-2-fluoro-benzoic acid and its derivatives is a crucial area for future research.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties, such as solubility, stability, and bioavailability. rsc.orgrsc.orgnih.govmdpi.com Systematic screening for polymorphs of this compound using various crystallization techniques and solvents will be essential.
Q & A
Q. What are the standard synthetic routes for 5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via:
- Fluorination and Cyclization : Starting from 2-fluoro-benzoic acid derivatives, introduce the dioxolane ring through cyclization using ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid).
- Esterification/Protection : Protect hydroxyl groups using dimethoxy derivatives (as seen in structurally similar compounds like 5-(dimethoxymethyl)-2-fluorobenzaldehyde, ) followed by deprotection.
- Substitution Reactions : Fluorine atoms can be introduced via electrophilic substitution or halogen exchange, leveraging deuterated analogs (e.g., 3,5-difluorobenzoic acid-d3) for isotopic labeling studies .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Compare H and C NMR data with deuterated analogs (e.g., 3,5-difluorobenzoic acid-d3) to confirm fluorine positioning and dioxolane ring integrity .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, referencing NIST Chemistry WebBook standards (e.g., 3,5-difluorobenzylamine data) .
- HPLC-Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients for elution .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the dioxolane ring. Avoid exposure to moisture, as seen in safety protocols for similar esters and dioxolane-containing compounds .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track decomposition byproducts like 2-fluoro-benzoic acid .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or MS fragmentation) be resolved during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally related compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid, ) to identify characteristic fluorine-induced deshielding effects.
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Synthesize deuterated or O-labeled analogs to confirm peak assignments in complex spectra .
Q. What experimental strategies optimize reaction yields in dioxolane ring formation?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., BF-EtO) for cyclization efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene), noting that DMF may stabilize intermediates (as in ’s benzimidazole synthesis).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., open-chain diols) and adjust stoichiometry of ethylene glycol .
Q. How does the dioxolane ring influence the compound’s bioactivity in enzymatic inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified dioxolane rings (e.g., replacing oxygen with sulfur) and test inhibitory activity against target enzymes (e.g., cyclooxygenase for anti-inflammatory studies).
- Molecular Docking : Compare binding affinities of the dioxolane-containing compound vs. non-cyclic analogs using software like AutoDock .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across studies?
- Methodological Answer :
- Solvent Polarity Testing : Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify pH-dependent solubility trends.
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which may falsely indicate low solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
